molecular formula C20H20N4O4S2 B11169472 2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11169472
M. Wt: 444.5 g/mol
InChI Key: QPHHCMVWNDCNAB-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyethyl sulfanyl group and a pyrimidinylsulfamoyl phenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methoxyethanethiol.

    Attachment of the Pyrimidinylsulfamoyl Group: This is typically done through a sulfonamide formation reaction, where a pyrimidinylamine reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrimidinylsulfamoyl group may interact with nucleotide-binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both thiol groups and nucleotide-binding sites makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H20N4O4S2/c1-28-13-14-29-18-6-3-2-5-17(18)19(25)23-15-7-9-16(10-8-15)30(26,27)24-20-21-11-4-12-22-20/h2-12H,13-14H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

QPHHCMVWNDCNAB-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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